

2-Chlorophenylhydrazine hydrochloride CAS number and properties

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Compound of Interest

Compound Name: *2-Chlorophenylhydrazine hydrochloride*

CAS No.: 41052-75-9

Cat. No.: B146397

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An In-Depth Technical Guide to **2-Chlorophenylhydrazine Hydrochloride**: Synthesis, Application, and Quality Control

Introduction: A Versatile Building Block in Modern Synthesis

2-Chlorophenylhydrazine hydrochloride (CAS No. 41052-75-9) stands as a pivotal intermediate in the landscape of organic and medicinal chemistry.^[1] It is a substituted hydrazine derivative whose true value is realized in its capacity to serve as a precursor for complex heterocyclic structures, most notably the indole scaffold. For researchers in drug discovery and development, understanding the nuances of this reagent—from its synthesis and handling to its application in cornerstone reactions like the Fischer Indole Synthesis—is fundamental to leveraging its full potential. This guide provides an in-depth perspective on the core properties, synthesis, primary applications, and critical quality control measures for **2-Chlorophenylhydrazine hydrochloride**, framed from the viewpoint of a senior application scientist.

Core Properties and Chemical Identity

The compound is typically encountered as a white to pale yellow or brown crystalline solid.^[1] ^[2] Its hydrochloride salt form enhances stability and water solubility, making it a convenient

reagent for various reaction conditions.[3][4] A comprehensive summary of its properties is essential for experimental design and safety assessment.

Property	Value	Source(s)
CAS Number	41052-75-9	[5][6][7]
Molecular Formula	C ₆ H ₇ ClN ₂ ·HCl	[1][5]
Molecular Weight	179.05 g/mol	[5][8]
Appearance	White to light yellow/orange crystalline powder	[1][2]
Melting Point	198-203 °C (with decomposition)	[1][3]
Boiling Point	252.1 °C at 760 mmHg	[1]
Density	1.32 g/cm ³	[1][3]
Solubility	Soluble in water	[3][4]

Synthesis Protocol: From Amine to Hydrazine

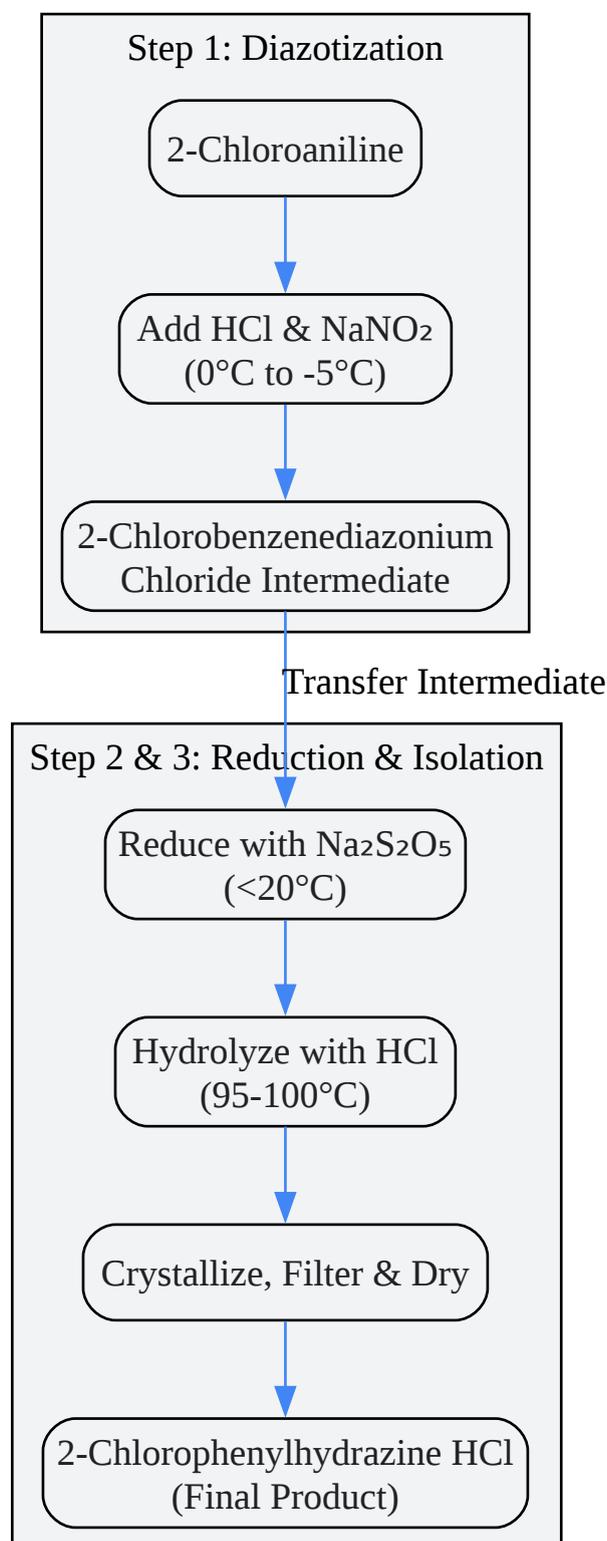
The industrial synthesis of **2-Chlorophenylhydrazine hydrochloride** is a well-established two-step process commencing from 2-chloroaniline. The process involves a diazotization reaction followed by a controlled reduction. Understanding this synthesis is not merely academic; it provides insight into potential impurities, such as positional isomers or unreacted starting materials, which can be critical in GMP (Good Manufacturing Practice) environments.[9]

Experimental Protocol: Synthesis via Diazotization and Reduction

This protocol is a representative synthesis adapted from established industrial methods.[10][11][12]

- Diazotization of 2-Chloroaniline:
 - To a jacketed glass reactor, add 2-chloroaniline (1.0 eq).

- Add 10N hydrochloric acid (approx. 2.2 eq) and water, ensuring constant stirring.
- Cool the resulting slurry to between 0°C and -5°C using a chiller. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 0°C. The exothermic nature of this reaction necessitates slow addition and efficient cooling.
- After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the reaction goes to completion. The resulting solution contains the 2-chlorobenzenediazonium chloride intermediate.
- Reduction to Hydrazine:
 - In a separate, larger reactor, prepare a solution of sodium pyrosulfite ($\text{Na}_2\text{S}_2\text{O}_5$) (approx. 2.5 eq) in water.^[10] Cool this solution to approximately 15°C.
 - Slowly add the cold diazonium salt solution from Step 1 to the sodium pyrosulfite solution. The temperature should be carefully controlled to remain below 20°C. This step reduces the diazonium group to a hydrazine.
 - Once the addition is complete, allow the reaction to stir for 30-60 minutes.
- Hydrolysis and Isolation:
 - Slowly add concentrated hydrochloric acid to the reaction mixture.
 - Heat the mixture to 95-100°C and hold for approximately 30-60 minutes to hydrolyze the intermediate and form the hydrochloride salt.
 - Cool the solution slowly to 0-5°C to crystallize the **2-Chlorophenylhydrazine hydrochloride** product.
 - Isolate the solid product by filtration, wash with cold water or an appropriate solvent to remove residual acids and salts, and dry under vacuum.



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Workflow for the synthesis of 2-Chlorophenylhydrazine HCl.

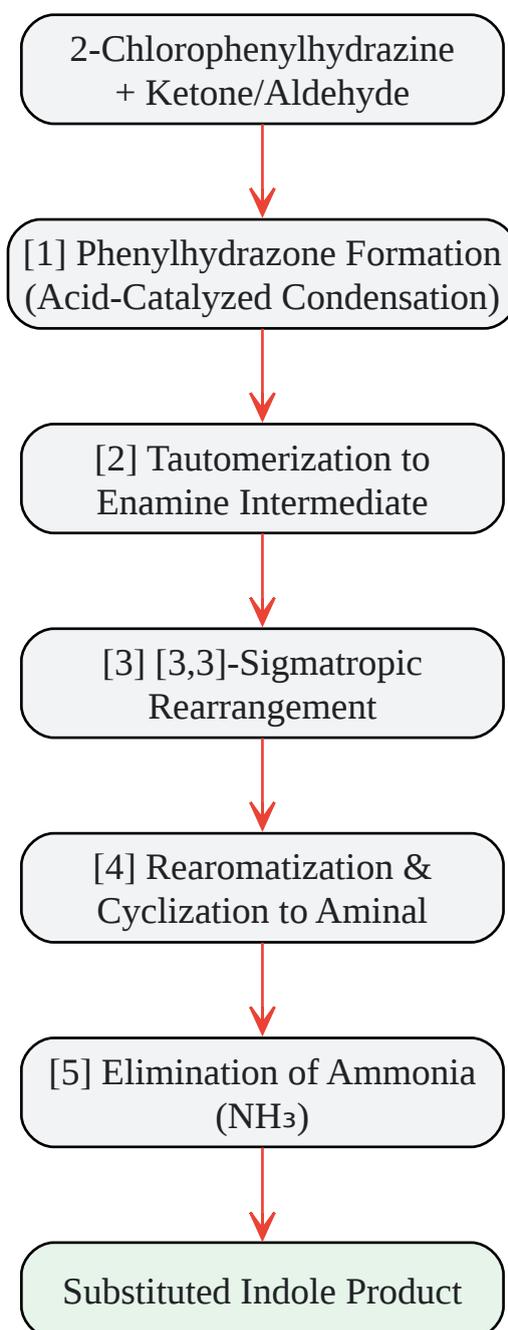
The Fischer Indole Synthesis: A Cornerstone Application

The most prominent application of **2-Chlorophenylhydrazine hydrochloride** is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.^[13] This reaction is a staple in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.^[13]

Mechanistic Deep Dive

The reaction is not a simple condensation but a cascade of rearrangements. The causality behind each step is key to troubleshooting and optimizing the synthesis.

- **Hydrazone Formation:** The reaction begins with the acid-catalyzed condensation of 2-chlorophenylhydrazine with a carbonyl compound to form a phenylhydrazone.^[14] This is a reversible equilibrium reaction.
- **Tautomerization:** The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key rearrangement.^[13]
- **[1][1]-Sigmatropic Rearrangement:** Following protonation, the enamine undergoes a concerted, pericyclic [1][1]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating a new carbon-carbon bond and breaking the N-N bond.^{[13][14]}
- **Rearomatization & Cyclization:** The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The terminal imine is then attacked by the aniline nitrogen to form a five-membered ring aminal.^[13]
- **Ammonia Elimination:** Under acidic catalysis, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable, aromatic indole ring.^{[13][14]}



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Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 7-Chloro-1,2,3,4-tetrahydrocarbazole

This protocol provides a practical example using cyclohexanone as the carbonyl partner.

- Reaction Setup:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add **2-Chlorophenylhydrazine hydrochloride** (1.0 eq) and cyclohexanone (1.1 eq).
 - Add a suitable solvent, such as glacial acetic acid or ethanol. Acetic acid often serves as both solvent and catalyst.
 - Expertise Insight: The slight excess of the ketone can help drive the initial hydrazone formation equilibrium forward.
- Hydrazone Formation & Cyclization:
 - Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 2-4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting materials and the formation of the indole product.
 - Causality: The high temperature and acidic conditions facilitate both the initial condensation and the subsequent energy-intensive[1][1]-sigmatropic rearrangement and cyclization steps.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into a beaker of ice water. The product will often precipitate as a solid.
 - Isolate the crude solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst and other water-soluble impurities.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 7-Chloro-1,2,3,4-tetrahydrocarbazole.

Quality Control: Ensuring Purity for Pharmaceutical Applications

For drug development professionals, the purity of a starting material is non-negotiable. Positional isomers (e.g., 3- or 4-chlorophenylhydrazine) and residual starting materials like 2-chloroaniline are common impurities that can lead to undesired side products in subsequent reactions.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quality control.[9]

Protocol: RP-HPLC Method for Purity Analysis

This is a representative method for the analysis of **2-Chlorophenylhydrazine hydrochloride**.

- Column: Waters X-Bridge C18 or equivalent (e.g., 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
- Gradient:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 90% to 10% B
 - 20-25 min: 10% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve an accurately weighed sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

- **Trustworthiness:** This method should be validated for specificity, linearity, accuracy, and precision. A standard mixture of the main compound and its potential impurities should be used to confirm peak separation and identification. The detection limit for key impurities should be established, often in the range of 0.02-0.05%.^[9]

Safety, Handling, and Storage

2-Chlorophenylhydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.

- **Hazards:** The compound is harmful if swallowed, inhaled, or in contact with skin.^[4] It causes serious skin and eye irritation and may cause respiratory irritation.^[4] It is also classified as very toxic to aquatic life.^[4]
- **Handling:**
 - Work in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
 - Avoid creating dust.^[7]
- **Storage:**
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.^{[4][7]}
 - Keep away from incompatible materials such as strong oxidizing agents.^[7]

Conclusion

2-Chlorophenylhydrazine hydrochloride is more than a simple chemical reagent; it is an enabling tool for the construction of complex molecular architectures that are central to drug discovery. Its primary role as a precursor in the Fischer indole synthesis makes it indispensable. A thorough understanding of its properties, synthesis, reaction mechanisms, and analytical controls allows researchers to utilize this versatile building block effectively, ensuring both the success of their synthetic endeavors and the integrity of their final products.

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